molecular formula C7H4ClNO2 B138177 2-Nitrosobenzoyl chloride CAS No. 143621-65-2

2-Nitrosobenzoyl chloride

Cat. No. B138177
M. Wt: 169.56 g/mol
InChI Key: LBOLXLDGJVGZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrosobenzoyl chloride is a chemical compound that is widely used in scientific research. It is an organic nitroso compound that is used as a reagent in organic synthesis. The compound is known for its ability to react with a variety of functional groups, making it a versatile tool in the laboratory.

Mechanism Of Action

The mechanism of action of 2-Nitrosobenzoyl chloride involves the formation of a nitroso intermediate, which reacts with the functional group of the substrate. The reaction typically takes place under mild conditions, making it a useful tool in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Nitrosobenzoyl chloride. However, it is known to be highly reactive and must be handled with care to avoid potential hazards.

Advantages And Limitations For Lab Experiments

One advantage of 2-Nitrosobenzoyl chloride is its versatility in organic synthesis. It can be used to introduce the nitroso group into a variety of functional groups, making it a valuable tool in the laboratory. However, the compound is highly reactive and must be handled with care to avoid potential hazards.

Future Directions

There are several future directions for research involving 2-Nitrosobenzoyl chloride. One area of interest is the development of new synthetic methods using the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.

Synthesis Methods

2-Nitrosobenzoyl chloride can be synthesized by reacting nitrous acid with benzoyl chloride. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is a yellowish-brown liquid that is highly reactive and must be handled with care.

Scientific Research Applications

2-Nitrosobenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used to introduce the nitroso group into a variety of functional groups, including alcohols, amines, and thiols. The compound is also used in the preparation of nitrosoarenes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

143621-65-2

Product Name

2-Nitrosobenzoyl chloride

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

2-nitrosobenzoyl chloride

InChI

InChI=1S/C7H4ClNO2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H

InChI Key

LBOLXLDGJVGZNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)Cl)N=O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)N=O

synonyms

Benzoyl chloride, 2-nitroso- (9CI)

Origin of Product

United States

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